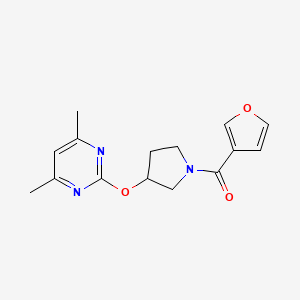
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furan ring and a dimethylpyrimidin-2-yl group.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a furan ring, and a dimethylpyrimidin-2-yl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Complex Formation and Chemical Properties
- The study by Pod''yachev et al. (1994) focused on the complex formation of 4,6-dimethyl-2-(1H)-pyrimidinone with dysprosium(III) tris(acetylacetonate), highlighting its coordination without deprotonation due to its higher basicity and lower acidity compared to its thio analog. This property makes it a candidate for complex metal ion coordination in various applications, including catalysis and material science Pod''yachev et al., 1994.
Antiviral and Antimicrobial Applications
- Galal et al. (2010) synthesized novel antiviral benzofuran-transition metal complexes, demonstrating significant HIV inhibitory activity. These findings suggest potential applications in antiviral drug development, particularly in HIV treatment Galal et al., 2010.
- Hossan et al. (2012) explored the synthesis of pyrimidinones and oxazinones as antimicrobial agents, indicating their potential use in creating new antibacterial and antifungal treatments Hossan et al., 2012.
Synthesis and Material Science Applications
- Aniskova et al. (2017) synthesized new biologically active compounds containing pyridine and pyridazine fragments, which could be useful in pharmaceuticals and material science, particularly in the development of molecules with specific biological activities Aniskova et al., 2017.
- Friedman and Harman (2001) conducted research on methanol addition to dihapto-coordinated rhenium complexes of furan, which could have implications for the synthesis of complex organometallic compounds with applications in catalysis and material science Friedman and Harman, 2001.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-11(2)17-15(16-10)21-13-3-5-18(8-13)14(19)12-4-6-20-9-12/h4,6-7,9,13H,3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNHTNPZTFKWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=COC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate](/img/structure/B2609837.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2609839.png)

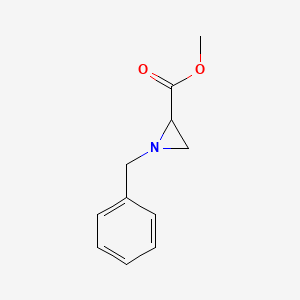

![Tert-butyl 3-cyano-4-[2-(3-methylcyclohexyl)acetyl]piperazine-1-carboxylate](/img/structure/B2609843.png)


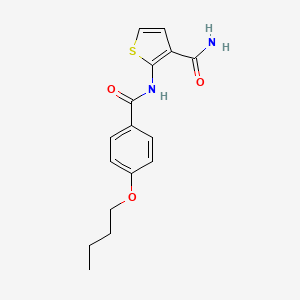
![1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609850.png)
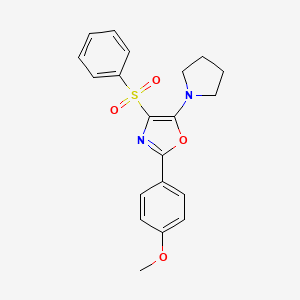
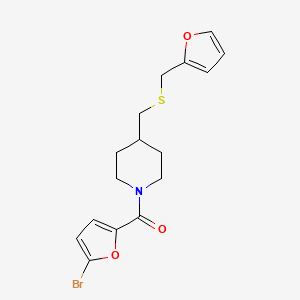
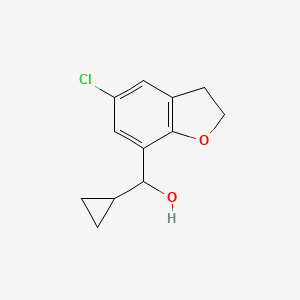
![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2609858.png)
